molecular formula C11H21NO3 B1476833 2-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid CAS No. 2003997-57-5

2-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid

Cat. No. B1476833
CAS RN: 2003997-57-5
M. Wt: 215.29 g/mol
InChI Key: UJJMEDXFFZTBLS-UHFFFAOYSA-N
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Description

The compound “2-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid” contains several functional groups. It has a piperidine ring, which is a common motif in many pharmaceuticals and natural products. Attached to the piperidine ring is an ethoxymethyl group, which could potentially be used as a protecting group in organic synthesis. The compound also contains a propanoic acid moiety, which is a carboxylic acid and could participate in various reactions such as esterification or amide formation .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring is a six-membered ring with one nitrogen atom, which makes it a heterocycle. The ethoxymethyl and propanoic acid groups are attached to different carbon atoms on the piperidine ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The piperidine ring could potentially undergo reactions at the nitrogen atom, such as alkylation or acylation. The ethoxymethyl group could potentially be used as a protecting group and removed under certain conditions. The carboxylic acid group is quite reactive and could participate in various reactions such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic. The compound is likely to be solid at room temperature, and its solubility would depend on factors such as polarity and the presence of hydrogen-bonding groups .

Scientific Research Applications

Drug Design and Synthesis

Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers .

Antiviral Applications

Piperidine derivatives also have potential antiviral applications . Their unique chemical structure can be leveraged to inhibit viral replication.

Antimalarial Applications

Piperidine-based compounds have been studied for their antimalarial properties . They can potentially interfere with the life cycle of the malaria parasite.

Antimicrobial and Antifungal Applications

Piperidine derivatives have shown antimicrobial and antifungal properties . They can inhibit the growth of certain bacteria and fungi, making them potential candidates for new antimicrobial drugs.

Antihypertensive Applications

Piperidine derivatives can be used as antihypertensive agents . They can potentially help in managing high blood pressure.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have analgesic (pain-relieving) and anti-inflammatory properties . They can potentially be used in the management of pain and inflammation.

Antipsychotic Applications

Piperidine derivatives can potentially be used as antipsychotic agents . They can potentially help in managing mental health disorders such as schizophrenia.

Mechanism of Action

properties

IUPAC Name

2-[2-(ethoxymethyl)piperidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-3-15-8-10-6-4-5-7-12(10)9(2)11(13)14/h9-10H,3-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJMEDXFFZTBLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCCN1C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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